2-cyclopentyl-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a derivative of [1,2,4]triazolo[4,3-a]pyridine . It has been studied as a potential inhibitor of the bromodomain-containing protein 4 (BRD4), which is a promising therapeutic target for treating various diseases, including cancers . The compound has also been used in the synthesis of a 11C-labeled positron emission tomography (PET) tracer originating from a mGluR2 inhibitor .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a precursor compound, 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine, was synthesized from 2-chloropyrazine through chemical transformations such as hydrazine substitution, trifluoroacetyl group induction, cyclization, and pyrazine ring reduction .
科学的研究の応用
Synthesis and Derivatives
2-cyclopentyl-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide is involved in the synthesis of various heterocyclic compounds. For instance, acylation of heteroaromatic amines facilitates the creation of new classes of 1,2,3-triazolo[4,5-b]pyridine and pyrazolo[4,3-b]pyridine derivatives, as reported by Ibrahim et al. (2011) in their study published in Molecules (Ibrahim, Behbehani, Makhseed, & Elnagdi, 2011).
Pharmaceutical Applications
In the realm of pharmaceutical research, these compounds have shown promising roles. For example, a study by Medwid et al. (1990) in the Journal of Medicinal Chemistry explored triazolo[1,5-c]pyrimidines as potential antiasthma agents, highlighting their activity as mediator release inhibitors (Medwid et al., 1990).
Biological Assessment
Research has also focused on the biological assessment of related compounds. For instance, a study by Fadda et al. (2017) in RSC Advances synthesized various heterocycles incorporating thiadiazole moiety, assessing their insecticidal effects against Spodoptera littoralis (Fadda, Salam, Tawfik, Anwar, & Etman, 2017).
Synthetic Methodology
Furthermore, advancements in synthetic methodologies involving these compounds have been explored. As an example, Palamarchuk et al. (2019) in Chemistry of Heterocyclic Compounds demonstrated the synthesis of N-substituted 2-aminomethyl-5-methyl-7-phenyloxazolo[5,4-b]pyridines, highlighting the versatility of these compounds in the synthesis of novel derivatives (Palamarchuk et al., 2019).
Industrial Applications
The relevance of these compounds extends to industrial applications as well. A study by Habernickel (2001) in Arzneimittelforschung discussed the role of triazolo-pyridine derivatives in the pharmaceutical industry, particularly their use in the development of drugs with CNS activity (Habernickel, 2001).
作用機序
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo-thiadiazines, have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects .
Mode of Action
It is known that the ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .
Biochemical Pathways
Compounds with similar structures have been found to affect various biochemical pathways, leading to their diverse pharmacological activities .
Pharmacokinetics
It is known that the ability to form hydrogen bonds with different targets can lead to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Result of Action
Compounds with similar structures have been found to exhibit diverse pharmacological activities, suggesting that they may have multiple molecular and cellular effects .
Action Environment
It is known that 1,2,3-triazole has strong stability for thermal and acid condition; otherwise, it is insensitive to redox, hydrolysis, and enzymatic hydrolase .
特性
IUPAC Name |
2-cyclopentyl-N-[[8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F3N4O/c16-15(17,18)11-6-3-7-22-12(20-21-14(11)22)9-19-13(23)8-10-4-1-2-5-10/h3,6-7,10H,1-2,4-5,8-9H2,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWMSQOOWHUJHHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)NCC2=NN=C3N2C=CC=C3C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。